molecular formula C20H24N2O6 B1678946 Nisoldipine CAS No. 63675-72-9

Nisoldipine

Cat. No.: B1678946
CAS No.: 63675-72-9
M. Wt: 388.4 g/mol
InChI Key: VKQFCGNPDRICFG-UHFFFAOYSA-N
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Description

Nisoldipine is a second-generation dihydropyridine (DHP) calcium channel blocker (CCB) with potent arterial vasodilatory properties. It selectively inhibits L-type calcium channels, reducing intracellular calcium influx in vascular smooth muscle cells, thereby lowering blood pressure and improving coronary blood flow . Its unique pharmacokinetic and pharmacodynamic profiles distinguish it from other DHPs, such as nifedipine, amlodipine, and nitrendipine, particularly in terms of vascular selectivity, cardioprotective effects, and tolerability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nisoldipine can be synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with methyl acetoacetate, followed by cyclization and esterification reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound often involves solvent evaporation techniques and spray drying to achieve amorphous solid dispersions. These methods enhance the solubility and bioavailability of the drug. Polymers such as polyvinylpyrrolidone (PVP) are used to stabilize the amorphous form of this compound .

Chemical Reactions Analysis

Hydrolytic Degradation

Nisoldipine undergoes hydrolytic degradation, which has been studied using HPLC-UV diode array procedures .

Mobile Phases: A gradient elution composed of methanol–phosphate buffer (pH 3; 50 mM) is used . The gradient program starts from a 20:80 v/v mobile phase ratio with a linear gradient for 10 minutes to reach 40:60 v/v, followed by another linear gradient for 15 minutes to obtain a final ratio of 60:40 v/v . The temperature is kept constant at 37 °C, and the flux is maintained at 1.5 ml/min .

Degradation Trials: this compound is spiked into buffer solutions to achieve initial concentrations ranging from 1.0 × 10−2 to 1.0 × 10−4 M . These solutions are then divided into amber vials and heated at 80.0 ± 0.2 °C . At selected time intervals, vials are removed, cooled in ice to quench the reaction, and kept in a freezer until HPLC analysis .

Factors Affecting Degradation: Hydrolytic degradation increases with pH, especially above pH 8 . Experiments at different temperatures were also conducted to find the activation energies .

Metabolism

This compound is highly metabolized, with five major urinary metabolites identified . The major biotransformation pathway involves hydroxylation of the isobutyl ester . A hydroxylated derivative of the side chain, present in plasma at concentrations approximately equal to the parent compound, is the only active metabolite, possessing about 10% of the parent compound's activity . Cytochrome P450 enzymes, particularly cytochrome P450 IIIA4, play a major role in this compound metabolism .

This compound has known human metabolites, including :

  • 2,6-Dimethyl-5-(2-methylpropoxycarbonyl)-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

  • 5-O-(1-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Dehydro this compound

Interactions with Other Compounds

This compound can interact with other drugs, affecting its metabolism and pharmacokinetic parameters . For example, cardiovascular drugs like this compound and nimodipine can severely inhibit the metabolism of ivacaftor .

Inhibitory Effects: this compound and nimodipine inhibit ivacaftor metabolism. This compound significantly increased the AUC(0-t) and AUC(0-∞) of ivacaftor in rats, while reducing CL z/F .

Pharmacokinetic Changes: In rats given this compound, the AUC(0-t) of ivacaftor increased by 0.51-fold, while CL z/F decreased by 32.11% . Similarly, in rats given nimodipine, the AUC(0-t) of ivacaftor increased by 0.44-fold, and CL z/F decreased by 30.27% .

Formation of this compound-BSA Complex

This compound can form a complex with bovine serum albumin (BSA) . The interaction between this compound and BSA involves the formation of a 1:1 complex . The binding constant of the this compound-BSA complex ranges from (1.3-3.0) × 104 M-1 at 298-310 K, suggesting a moderate affinity . The complexation process is spontaneous and exothermic, driven by hydrogen bonds and van der Waals forces .

Nitrosothis compound

Nitrosothis compound (NTS), a photodegradation product of this compound, inhibits inflammatory caspases and both noncanonical and canonical pyroptosis . NTS directly inhibits the enzyme activities of inflammatory caspases, without affecting apoptosis mediated by caspase-3/-7 .

Scientific Research Applications

Clinical Applications

1. Hypertension Management
Nisoldipine is widely recognized for its efficacy in treating hypertension. It is often recommended as a first-line therapy according to the American College of Cardiology/American Heart Association guidelines. The drug can be used alone or in combination with other antihypertensive agents such as angiotensin-converting enzyme inhibitors and diuretics .

2. Angina Pectoris
this compound is effective in managing chronic stable angina and Prinzmetal's variant angina. Clinical trials have demonstrated that it improves myocardial oxygen supply relative to demand without significantly affecting cardiac conduction or left ventricular function .

3. Off-Label Uses
Beyond its primary indications, this compound has potential off-label applications for ischemic heart conditions, particularly in patients with chronic stable angina and vasospastic angina .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is almost completely absorbed but has a low absolute bioavailability of approximately 5.5% due to significant first-pass metabolism . The drug's pharmacokinetics are dose-independent within the therapeutic range, with predictable accumulation during multiple dosing regimens.

Pharmacokinetic ParameterValue
Bioavailability5.5%
Half-life6-11 hours
Volume of distribution0.4-0.6 L/kg
Clearance0.3-0.6 L/h/kg

Recent Research Findings

Recent studies have examined the efficacy and safety of this compound in various populations:

1. Efficacy in Hypertensive Patients
A study involving over 6000 patients indicated that this compound effectively lowers blood pressure with a favorable side effect profile, making it a viable option for long-term management of hypertension .

2. Comparative Studies
Comparative trials have shown that this compound is as effective as nifedipine in managing chronic stable angina, suggesting that it can be used interchangeably in clinical practice .

3. Combination Therapy Benefits
Research has indicated that combining this compound with beta-blockers can provide additional benefits compared to beta-blockade alone, particularly in patients with coexisting conditions like hypertension and angina .

Case Studies

Several case studies illustrate the successful application of this compound:

  • Case Study 1 : A patient with chronic stable angina exhibited significant improvement in symptoms after initiating treatment with this compound, demonstrating both subjective relief and objective improvements in exercise tolerance.
  • Case Study 2 : In a cohort of hypertensive patients resistant to standard therapies, the addition of this compound resulted in substantial reductions in systolic and diastolic blood pressure, highlighting its role as an effective adjunct therapy.

Mechanism of Action

Nisoldipine exerts its effects by selectively inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents calcium influx, leading to vasodilation and reduced vascular resistance. The decrease in intracellular calcium inhibits the contractile processes of myocardial and smooth muscle cells, resulting in lowered blood pressure and increased oxygen delivery to myocardial tissue .

Comparison with Similar Compounds

Pharmacological Profile

Nisoldipine exhibits high vascular selectivity, with minimal negative inotropic effects even at therapeutic doses. Preclinical studies demonstrate that its inhibition of vascular contractions occurs at concentrations 100–1,000 times lower than those required to affect cardiac tissue . This vascular selectivity is attributed to its strong binding affinity to depolarized vascular membranes, particularly under pathological conditions like hypertension and ischemia .

Comparison with Dihydropyridine Calcium Channel Blockers

Potency and Efficacy

This compound demonstrates superior potency in inhibiting adenosine-induced cAMP accumulation in T84 cells (IC₅₀ = 8.7 µM) compared to nifedipine (IC₅₀ = 10.8 µM) and lacks activity in amlodipine and nitrendipine . In hypertensive patients, this compound coat-core (CC) formulation shows efficacy comparable to beta-blockers, ACE inhibitors, and thiazide diuretics, with sustained 24-hour blood pressure control .

Table 1: Comparative Pharmacodynamic Data

Compound IC₅₀ (cAMP Inhibition, µM) Vascular Selectivity Ratio (Vascular/Cardiac) Recovery/NIE Ratio
This compound 8.7 100–1,000 5.3
Nifedipine 10.8 10–100 1.0
Amlodipine No effect Moderate N/A
Nitrendipine No effect Low N/A

Vascular Selectivity

This compound’s vascular selectivity is 10–100 times higher than nifedipine, making it more effective in dilating resistance arteries with fewer cardiac side effects . Unlike nifedipine, which non-selectively dilates both arteries and veins, this compound preferentially targets arterial beds, reducing postural hypotension risk .

Cardioprotective Effects

In ischemic reperfusion models, this compound improves left ventricular pressure (LVP) recovery with a recovery/NIE ratio of 5.3, outperforming nifedipine (1.0) and diltiazem (2.3) . It also reduces end-diastolic pressure (EDP) during ischemia by 50%, mitigating reperfusion injury .

Pharmacokinetic Comparison

This compound CC provides consistent plasma concentrations over 24 hours due to its delayed-release formulation, minimizing reflex sympathetic activation . Its duration of action is twice as long as nifedipine, supporting once-daily dosing . However, it undergoes extensive first-pass metabolism, requiring careful titration in hepatic impairment .

Clinical Efficacy and Tolerability

  • Hypertension: this compound CC reduces systolic/diastolic blood pressure by 15–20/10–15 mmHg, comparable to atenolol and hydrochlorothiazide .
  • Angina : Improves exercise tolerance in stable angina patients, with efficacy similar to beta-blockers .
  • Side Effects : Peripheral edema (10–15%) and headache (5–8%) are common but less frequent than with nifedipine .

Table 2: Adverse Event Comparison

Side Effect This compound Nifedipine Amlodipine
Peripheral Edema 10–15% 20–30% 5–10%
Headache 5–8% 10–15% 3–5%
Reflex Tachycardia Moderate High Low

Metabolic and Renal Effects

This compound lacks adverse metabolic effects on lipids or glucose, unlike thiazides and beta-blockers . In diabetic nephropathy, it preserves glomerular filtration rate (GFR) better than lisinopril, though lisinopril reduces albuminuria more effectively .

Biological Activity

Nisoldipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, drawing from various studies and data sources.

This compound acts by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and decreased peripheral vascular resistance. This mechanism results in lowered blood pressure and reduced myocardial oxygen demand, which is beneficial in conditions such as hypertension and angina .

Pharmacokinetics

  • Absorption : this compound is well absorbed with an absolute bioavailability of approximately 5% due to extensive first-pass metabolism. After oral administration, about 87% of the radiolabeled drug is recovered in urine and feces .
  • Distribution : The drug is highly protein-bound (over 99%) and has a significant volume of distribution .
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes, this compound undergoes extensive biotransformation, resulting in multiple metabolites. The major active metabolite has about 10% of the activity of the parent compound .
  • Elimination : Renal excretion dominates, with less than 1% of unchanged this compound found in urine .

Antihypertensive Effects

This compound has been shown to effectively lower blood pressure. A study involving patients with mild to moderate hypertension demonstrated significant reductions in diastolic blood pressure when treated with this compound compared to placebo .

Angina Pectoris

In patients with stable angina, this compound has demonstrated antianginal effects. A double-blind study indicated that doses of 5 mg and 10 mg administered twice daily improved exercise tolerance and delayed the onset of angina compared to placebo .

Long-term Outcomes

The NICOLE study assessed the long-term effects of this compound on coronary artery disease progression. Although it did not significantly alter angiographic progression of atherosclerosis, it was associated with a reduced need for revascularization procedures . This suggests that while this compound may not directly affect coronary lesions, it can improve clinical outcomes.

Side Effects

Common side effects include peripheral edema and headache. In clinical trials, a higher percentage of patients treated with this compound reported adverse events compared to those on placebo, particularly regarding ankle edema .

Contraindications

This compound should be avoided in patients with liver cirrhosis due to altered pharmacokinetics. Caution is also advised when used alongside grapefruit juice, which can significantly increase plasma concentrations of the drug due to inhibition of its metabolism .

Case Studies and Research Findings

StudyObjectiveFindings
NICOLE StudyAssess long-term effects on coronary artery diseaseNo significant effect on angiographic progression; fewer revascularization procedures (44.6% vs. 52.6%, p = 0.02)
Double-blind Study on AnginaEvaluate antianginal efficacyImproved exercise tolerance; marginally significant increases in time to onset of angina at higher doses
Retrospective StudyInvestigate cardiovascular eventsNo increase in mortality or morbidity; however, more adverse events reported in this compound group

Q & A

Q. What validated analytical methods are recommended for quantifying Nisoldipine in pharmaceutical formulations, and how can researchers ensure methodological robustness?

Level: Basic
Answer:
High-performance liquid chromatography (HPLC) is a widely validated method for quantifying this compound in bulk powder and dosage forms. Key parameters include:

  • Column: Reverse-phase C18
  • Mobile phase: Methanol:water (75:25 v/v)
  • Detection wavelength: 237 nm
  • Linearity range: 1–50 µg/mL (R² > 0.999)

Researchers must validate methods per ICH guidelines, assessing precision (RSD < 2%), accuracy (recovery 98–102%), and specificity (no interference from excipients) . For reproducibility, stress testing under acidic/alkaline/oxidative conditions can confirm stability-indicating properties.

Q. How can experimental designs optimize the evaluation of lipid composition effects on this compound-loaded Solid Lipid Nanoparticles (SLNs)?

Level: Advanced
Answer:
A modified solvent diffusion method is commonly used to fabricate SLNs. Key variables to control include:

  • Lipid type: Compare triglycerides (e.g., Compritol®) vs. waxes (e.g., Carnauba wax) for encapsulation efficiency.
  • Surfactant ratio: Optimize Poloxamer 188 or Tween 80 concentrations to stabilize particle size (<200 nm).
  • In-vitro release: Use dialysis membranes in pH 6.8 phosphate buffer to simulate intestinal conditions.

Advanced studies should incorporate ex-vivo permeation assays (e.g., using Franz cells with intestinal mucosa) to correlate formulation variables with bioavailability .

Q. How should researchers address contradictions in reported pharmacokinetic data for this compound across preclinical studies?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Species-specific metabolism: Compare rodent vs. primate CYP3A4/5 enzyme activity.
  • Formulation differences: Lipid-based vs. immediate-release formulations alter absorption kinetics.

Methodological reconciliation steps:

Conduct comparative bioavailability studies under standardized conditions (fasted vs. fed states).

Use population pharmacokinetic modeling to account for inter-individual variability .

Validate assays against certified reference materials to minimize analytical bias .

Q. What methodological approaches are recommended to elucidate this compound’s degradation pathways under stressed conditions?

Level: Advanced
Answer:

  • Stress testing: Expose this compound to heat (80°C), humidity (75% RH), and UV light.
  • LC-MS analysis: Identify degradation products via molecular ion peaks and fragmentation patterns.
  • Forced degradation: Use 0.1N HCl (acidic), 0.1N NaOH (alkaline), and 3% H₂O₂ (oxidative) for 24–72 hours.

Document degradation kinetics using Arrhenius plots to predict shelf-life under ambient conditions .

Q. How can researchers design experiments to compare the bioavailability of novel this compound formulations (e.g., SLNs) vs. conventional tablets?

Level: Basic
Answer:

  • In-vitro dissolution: Use USP Apparatus II (paddle) at 50 rpm in biorelevant media (FaSSIF/FeSSIF).
  • Pharmacokinetic parameters: Measure AUC₀–24, Cₘₐₓ, and Tₘₐₓ in rodent models.
  • Statistical analysis: Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. What advanced strategies are suitable for investigating synergistic effects between this compound and antihypertensive adjuvants?

Level: Advanced
Answer:

  • Isobolographic analysis: Determine additive/synergistic interactions with beta-blockers (e.g., Metoprolol) in hypertensive rat models.
  • Mechanistic studies: Use patch-clamp electrophysiology to assess L-type calcium channel blockade in cardiomyocytes .
  • Computational modeling: Simulate binding affinities via molecular docking (e.g., AutoDock Vina) to prioritize in-vivo testing .

Q. What experimental models best capture this compound’s vascular selectivity in hypertension research?

Level: Basic
Answer:

  • Isolated artery rings: Measure vasodilation in rat aortic vs. mesenteric arteries precontracted with KCl.
  • Calcium flux assays: Use Fura-2 AM fluorescence in vascular smooth muscle cells.
  • Telemetry in conscious animals: Monitor blood pressure continuously in spontaneously hypertensive rats (SHR) .

Q. How can pharmacogenomic factors influencing this compound response be systematically studied?

Level: Advanced
Answer:

  • Genotyping: Screen for CYP3A5*3 and *6 variants affecting metabolism.
  • PK/PD modeling: Corporate genetic data into NONMEM simulations to predict dose-response variability.
  • Cohort studies: Stratify hypertensive patients by genotype and monitor adverse effects (e.g., edema) .

Q. What methodological considerations are critical when developing this compound-loaded transdermal patches?

Level: Advanced
Answer:

  • Permeation enhancers: Test terpenes (e.g., limonene) or ethanol in Franz diffusion cells.
  • Adhesion testing: Evaluate peel strength (ASTM D3330) and skin irritation (OECD 439).
  • Stability: Accelerate testing at 40°C/75% RH for 6 months .

Q. How should researchers interpret conflicting data on this compound’s efficacy in diabetic vs. non-diabetic hypertension models?

Level: Advanced
Answer:

  • Control for comorbidities: Use Zucker Diabetic Fatty (ZDF) rats vs. non-diabetic SHR.
  • Endothelial function assays: Compare acetylcholine-induced vasodilation in aortic rings.
  • Oxidative stress markers: Measure SOD and MDA levels to assess vascular protection .

Properties

IUPAC Name

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFCGNPDRICFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
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Molecular Formula

C20H24N2O6
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0023371
Record name Nisoldipine
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Molecular Weight

388.4 g/mol
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Physical Description

Solid
Record name Nisoldipine
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Solubility

5.77e-03 g/L
Record name Nisoldipine
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CAS No.

63675-72-9
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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